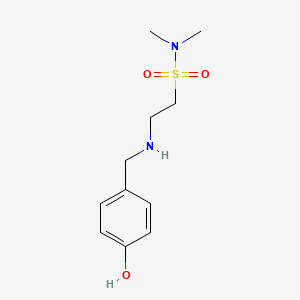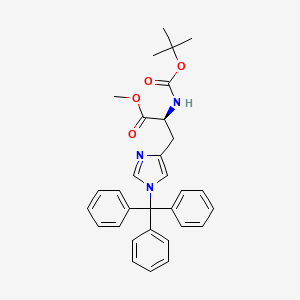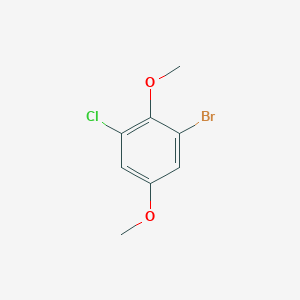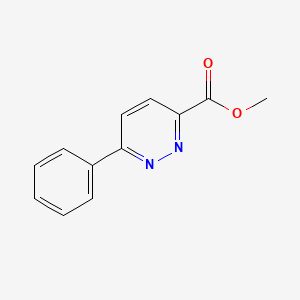
2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a hydroxybenzyl group attached to an amino group, which is further connected to a dimethylethane sulfonamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide typically involves the reaction of 4-hydroxybenzylamine with N,N-dimethylethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with enzymes and proteins.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the DNA-binding domain of mutant p53 protein, restoring its function to that of the wild-type protein. This interaction leads to the activation of p53 transcriptional activity, resulting in the induction of apoptosis in cancer cells . The hydroxyl groups on the compound play a crucial role in this binding process.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Hydroxybenzyl)amino]phenol: Similar structure but lacks the sulfonamide group.
4-Hydroxybenzoic acid: Contains the hydroxybenzyl group but differs in the rest of the structure.
Uniqueness
2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide is unique due to the presence of both the hydroxybenzyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H18N2O3S |
|---|---|
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
2-[(4-hydroxyphenyl)methylamino]-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C11H18N2O3S/c1-13(2)17(15,16)8-7-12-9-10-3-5-11(14)6-4-10/h3-6,12,14H,7-9H2,1-2H3 |
Clave InChI |
MTNJPSZNPPCJGH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)CCNCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)
![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)






![benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13908596.png)



![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]nonane-2,9-dicarboxylate](/img/structure/B13908631.png)

